Regioisomer-Dependent Lipophilicity: Trimethyl-1H-pyrazol-5-ol vs. 1,3,5-Trimethylpyrazole
The computed partition coefficient (XLogP3-AA) for trimethyl-1H-pyrazol-5-ol (2,4,5-trimethyl-1H-pyrazol-3-one) is 0.3 [1]. In contrast, a structurally distinct regioisomer, 1,3,5-trimethylpyrazole, exhibits a computed LogP value of approximately 1.09 . This difference in lipophilicity quantifies that these regioisomers are not functionally equivalent.
| Evidence Dimension | Computed Partition Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 1,3,5-Trimethylpyrazole (CAS 1072-91-9): LogP ≈ 1.09 |
| Quantified Difference | Comparator is approximately 0.8 LogP units more lipophilic |
| Conditions | Computational predictions based on molecular structure |
Why This Matters
This quantitative difference in predicted lipophilicity directly impacts membrane permeability and solubility, making the compounds unsuitable for substitution in biological assays or drug design SAR studies.
- [1] PubChem. (2025). 2-Pyrazolin-5-one, 1,3,4-trimethyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyrazolin-5-one_-1_3_4-trimethyl View Source
